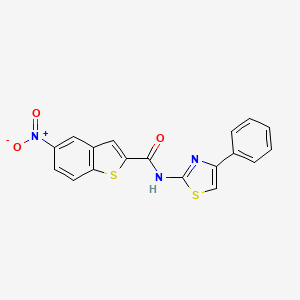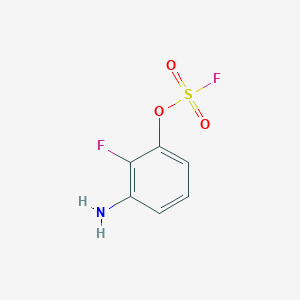![molecular formula C13H15NO2 B2611514 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide CAS No. 1795702-32-7](/img/structure/B2611514.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .
Molecular Structure Analysis
The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” is complex, involving a benzofuran ring, a cyclopropane ring, and a carboxamide group. Benzofuran is a heterocyclic compound, and its unique structural features make it a privileged structure in the field of drug discovery .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide has shown promise in anticancer research. Benzofuran derivatives, in general, are known for their potent anticancer activities. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Antiviral Applications
This compound has potential antiviral properties, particularly against viruses like hepatitis C. Benzofuran derivatives have been identified as effective inhibitors of viral replication. The unique structure of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide allows it to interfere with viral enzymes and proteins, thereby preventing the virus from multiplying .
Antibacterial Research
In the field of antibacterial research, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide has been studied for its ability to combat bacterial infections. Benzofuran derivatives are known to exhibit significant antibacterial activity against a range of bacterial strains. This makes them potential candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Antioxidant Studies
The antioxidant properties of benzofuran derivatives, including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, are well-documented. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative diseases and cardiovascular disorders .
Immunosuppressive Agents
Research has also explored the use of this compound as an immunosuppressive agent. Immunosuppressants are crucial in preventing the rejection of transplanted organs and in treating autoimmune diseases. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide has shown potential in modulating the immune response, making it a candidate for further development in this area .
Neuroprotective Research
The neuroprotective effects of benzofuran derivatives have been a subject of interest, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds can protect neurons from damage and death, potentially slowing the progression of these diseases. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, with its unique structure, may offer similar neuroprotective benefits .
These applications highlight the versatility and potential of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide in various fields of scientific research. Each application area offers a promising avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Zukünftige Richtungen
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on exploring the therapeutic potential of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” and similar compounds, as well as developing new synthetic methodologies for these compounds .
Wirkmechanismus
Target of Action
The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds, which are a class of compounds that include n-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The specific mode of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide It is known that benzofuran compounds can interact with their targets to induce various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds have been shown to affect various biological pathways, leading to their diverse pharmacological activities .
Result of Action
The specific molecular and cellular effects of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(9-5-6-9)14-7-10-8-16-12-4-2-1-3-11(10)12/h1-4,9-10H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJCZDGHZHPNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2611431.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)
![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)
![2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2611437.png)


![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611442.png)
![2-(2-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2611443.png)
![3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611444.png)


![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)
![N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide](/img/structure/B2611453.png)
